methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate
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Overview
Description
Scientific Research Applications
Synthesis and Antifolate Properties
The compound was utilized in the synthesis of antifolate analogues with significant activity against certain cancer types, demonstrating the utility of this compound in medicinal chemistry. For example, an analogue was found to be as potent as methotrexate in vitro for DHFR and L1210 cell growth inhibition, indicating potential applications in cancer therapy (Degraw et al., 1992).
Photophysical Properties
Research into the photophysical properties of derivatives of this compound has revealed unique luminescent characteristics. For instance, derivatives exhibited significant enhancements in quantum yield and solvatochromic effects, suggesting applications in materials science, particularly in developing luminescent materials (Kim et al., 2021).
Novel Synthetic Applications
The compound has been used as a precursor in novel synthetic applications, such as the preparation of cyano(ethoxycarbonothioylthio)methyl benzoate, showcasing its versatility as a one-carbon radical equivalent in organic synthesis. This indicates its potential for creating acyl units via radical addition to olefins (Bagal et al., 2006).
Photopolymerization
Another study introduced a derivative as a photoiniferter, a compound that initiates polymerization under UV light. This application is particularly relevant in the development of new materials through controlled photopolymerization processes (Guillaneuf et al., 2010).
Coordination Polymers and Luminescence
The compound was also involved in the hydrothermal synthesis of coordination polymers, exhibiting strong blue emission and fluorescent lifetime properties. Such materials are of interest for their potential applications in optoelectronics and sensing technologies (Wang et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[7-(cyanomethoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c1-12-19(27-14-5-3-13(4-6-14)20(23)24-2)18(22)16-8-7-15(25-10-9-21)11-17(16)26-12/h3-8,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPILYWXLUAWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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